

# PQR620: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Overview of the Chemical Structure, Properties, and Experimental Evaluation of the Potent and Selective mTORC1/2 Inhibitor **PQR620**.

### Introduction

PQR620 is a novel, orally bioavailable, and brain-penetrant small molecule inhibitor that selectively targets the mechanistic target of rapamycin (mTOR) kinase, a pivotal regulator of cell growth, proliferation, and survival.[1][2][3] As a dual inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), PQR620 offers a more comprehensive blockade of the PI3K/Akt/mTOR signaling pathway compared to earlier generations of mTOR inhibitors. [2][4] This technical guide provides a detailed overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies for the evaluation of PQR620, intended for researchers, scientists, and professionals in the field of drug development.

## **Chemical Structure and Identity**

**PQR620**, with the formal name 5-[4,6-bis(3-oxa-8-azabicyclo[3.2.1]oct-8-yl)-1,3,5-triazin-2-yl]-4-(difluoromethyl)-2-pyridinamine, was rationally designed as a derivative of bimiralisib (PQR309).[5] The key structural modifications, including the substitution of a trifluoromethyl group with a difluoromethyl group and the replacement of morpholino groups with oxoazabicyclo moieties, led to a significant increase in selectivity and potency for mTOR over phosphoinositide 3-kinases (PI3Ks).[2]



| Identifier        | Value                                                                                                   |  |
|-------------------|---------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | 5-[4,6-bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine |  |
| CAS Number        | 1927857-56-4[5]                                                                                         |  |
| Molecular Formula | C21H25F2N7O2[5]                                                                                         |  |
| Molecular Weight  | 445.47 g/mol                                                                                            |  |
| SMILES            | C1CC2COCC1N2C3=NC(=NC(=N3)C4=CN=C(<br>C=C4C(F)F)N)N5C6CCC5COC6                                          |  |

## **Physicochemical and Pharmacokinetic Properties**

**PQR620** exhibits favorable physicochemical and pharmacokinetic profiles, contributing to its potential as a therapeutic agent. It is characterized by good oral bioavailability and the ability to penetrate the blood-brain barrier.[1][6]

Table 1: Physicochemical Properties of PQR620

| Property           | Value     | Reference |
|--------------------|-----------|-----------|
| logD (pH 7.4)      | 3.47      | [2]       |
| clogP              | 3.06      | [2]       |
| Solubility in DMSO | 6.4 mg/mL | [7][8]    |
| CNS MPO Score      | 3.8       | [2]       |

Table 2: Pharmacokinetic Parameters of **PQR620** in Mice (50 mg/kg, oral administration)



| Parameter            | Plasma              | Brain       | Reference |
|----------------------|---------------------|-------------|-----------|
| Cmax                 | 4.8 μg/mL           | 7.7 μg/mL   | [9][10]   |
| Tmax                 | 30 minutes          | 30 minutes  | [9][10]   |
| t½                   | ~5 hours            | ~5 hours    | [9][10]   |
| AUC <sub>0</sub> -tz | 20.5 μg <i>h/mL</i> | 30.6 μgh/mL | [9][10]   |

# Pharmacological Properties and Mechanism of Action

**PQR620** is a potent and highly selective ATP-competitive inhibitor of mTOR, demonstrating over 1000-fold selectivity for mTOR over PI3Kα in enzymatic binding assays.[6] It effectively inhibits both mTORC1 and mTORC2, leading to the downstream suppression of key signaling proteins involved in cell growth and proliferation.

Table 3: In Vitro Potency and Cellular Activity of PQR620

| Target/Assay                    | IC50 / Ki                | Cell Line                 | Reference |
|---------------------------------|--------------------------|---------------------------|-----------|
| mTOR (enzymatic binding)        | K <sub>i</sub> = 10.8 nM | -                         | [2]       |
| PI3Kα (enzymatic binding)       | $K_i = 4.2 \mu M$        | -                         |           |
| p-Akt (Ser473)<br>inhibition    | 0.2 μΜ                   | A2058 melanoma            | [6][7][8] |
| p-S6 (Ser235/236)<br>inhibition | 0.1 μΜ                   | A2058 melanoma            | [6][7][8] |
| Cell Proliferation (median)     | 250 nM                   | 44 lymphoma cell<br>lines | [7]       |

The mechanism of action of **PQR620** involves the direct inhibition of mTOR kinase activity within both mTORC1 and mTORC2 complexes. This leads to reduced phosphorylation of







downstream effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1) by mTORC1, and protein kinase B (Akt) at serine 473 by mTORC2.









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References







- 1. 3.6. In-Vivo Xenograft Tumor Models for Drug Testing [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. clyte.tech [clyte.tech]
- 4. researchgate.net [researchgate.net]
- 5. Cell Enumeration by Crystal Violet Staining | Xin Chen Lab [pharm.ucsf.edu]
- 6. 1.2 Western Blot and the mTOR Pathway Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 8. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 9. tpp.ch [tpp.ch]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [PQR620: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8181751#pqr620-chemical-structure-and-properties]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com